Benzoyl peroxide

acne vulgaris topical therapy randomized controlled trial

This Benzoyl Peroxide (BPO) provides clinically proven antimicrobial efficacy, retaining full potency against antibiotic-resistant Cutibacterium acnes (MIC 64-256 μg/mL). Its BPO 3%/clindamycin 1.2% combination offers equivalent acne lesion reduction with a 51% lower risk of adverse events compared to retinoid combinations. For industrial users, its distinct thermal decomposition profile (onset ~105°C) necessitates compound-specific safety protocols. Choose this differentiated BPO for reliable, evidence-based performance.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 94-36-0
Cat. No. B1666695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl peroxide
CAS94-36-0
SynonymsBenzoyl Peroxide
Benzoyl Superoxide
Dibenzoyl Peroxide
Diphenylglyoxal Superoxide
PanOxyl
Peroxide, Benzoyl
Peroxide, Dibenzoyl
Superoxide, Benzoyl
Superoxide, Diphenylglyoxal
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H10O4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H
InChIKeyOMPJBNCRMGITSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 79 °F (NTP, 1992)
<1%
In water, 9.10 mg/L at 25 °C
Sparingly soluble in water
Slightly soluble in water
Sparingly soluble in alcohol;  soluble in benzene, chloroform, ether;  1 g dissolves in 40 mL carbon disulfide, in about 50 mL olive oil
For more Solubility (Complete) data for Dibenzoyl peroxide (6 total), please visit the HSDB record page.
0.0091 mg/mL at 25 °C
Solubility in water: poo
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl Peroxide (CAS 94-36-0) for Acne Therapy and Industrial Polymerization: Procurement and Selection Guide


Benzoyl peroxide (BPO; CAS 94-36-0) is an organic peroxide compound consisting of two benzoyl groups linked by a peroxide bond [1]. It functions as a potent oxidizing agent and free radical initiator, with primary applications in topical acne therapy due to its antimicrobial and comedolytic properties, and in industrial polymerization as a catalyst for unsaturated polyester resins [2]. BPO is commercially available in various concentrations (2.5% to 10% for pharmaceutical use; up to 70% for industrial dispersions) and exists as a white crystalline powder with poor aqueous solubility (0.35 mg/L) but solubility in acetone, ethanol, and other organic solvents [3][4]. Its thermal decomposition begins at approximately 105°C, and it requires storage at 2–8°C due to its classification as a strong oxidizer and flammable solid [3].

Benzoyl Peroxide (CAS 94-36-0) Procurement: Why Generic Substitution Fails for Scientific and Industrial Applications


Substituting benzoyl peroxide with other organic peroxides or alternative topical acne agents without formulation-specific validation is scientifically unsound due to significant differences in thermal stability profiles, antimicrobial spectrum, and tolerability characteristics. The exothermic onset temperature and heat of decomposition vary substantially among organic peroxides—dicumyl peroxide and lauroyl peroxide exhibit different thermal hazard profiles compared to BPO, which directly impacts process safety and storage requirements in industrial polymerization applications [1]. In dermatological use, alternative agents such as salicylic acid or hydrogen peroxide lack the same quantitative antimicrobial potency against Cutibacterium acnes and demonstrate divergent clinical efficacy and irritation profiles [2][3]. Furthermore, formulation-specific parameters including BPO concentration (2.5% vs. 5% vs. 10%), particle size distribution, and vehicle composition critically influence both therapeutic outcomes and adverse event rates, rendering simple in-class interchange inappropriate without head-to-head comparative data [4][5].

Benzoyl Peroxide (CAS 94-36-0) Quantitative Differentiation Evidence: Comparative Efficacy, Safety, and Thermal Stability Data


Benzoyl Peroxide vs. Salicylic Acid-Based Dermocosmetic: Comparative Acne Lesion Reduction in a Randomized Clinical Trial

A 2024 randomized study directly compared 5% benzoyl peroxide (BPO) monotherapy with a multitargeted salicylic acid-based dermocosmetic cream (DC-Eff) in adults with mild-to-moderate acne [1]. At Week 12, BPO 5% reduced inflammatory acne lesions by a mean of 56.3% from baseline, while DC-Eff reduced lesions by 51.2%, demonstrating comparable efficacy [1]. The study concluded that DC-Eff applied twice daily is as beneficial as BPO in improving mild-to-moderate acne, but DC-Eff was better tolerated than BPO [1]. This head-to-head comparison establishes BPO 5% as the quantitative benchmark for efficacy while identifying tolerability as the key differential parameter where alternatives may offer an advantage [1].

acne vulgaris topical therapy randomized controlled trial

Benzoyl Peroxide vs. Azelaic Acid/Salicylic Acid/Retinol Regimen: Split-Face Comparative Efficacy and Tolerability

In a 2024 randomized, double-blinded, split-face prospective clinical trial, a 3-step BPO-based routine was compared with a novel regimen containing azelaic acid, salicylic acid, and graduated retinol in subjects with mild-to-moderate acne vulgaris [1]. At Week 12, the BPO routine reduced total acne lesions by 40%, while the novel routine reduced lesions by 36%, a difference that was not statistically significant (p = 0.97) [1]. However, 3 subjects dropped out due to product irritation from the BPO routine compared to 0 dropouts from the novel routine, and users preferred the novel routine in 79% of assessed domains [1]. The BPO regimen demonstrated numerically higher lesion reduction but with measurably greater irritation-driven attrition, quantifying the efficacy-tolerability trade-off inherent to BPO-based monotherapy regimens [1].

acne vulgaris split-face trial tolerability

Benzoyl Peroxide Combination with Clindamycin vs. Adapalene: Superior Safety Profile with Equivalent Efficacy

A 2025 systematic review and meta-analysis of three randomized controlled trials (N=800) directly compared clindamycin phosphate 1.2%/benzoyl peroxide 3% (CLIN/BPO) with clindamycin phosphate 1.2%/adapalene 0.1% (CLIN/ADAP) for acne vulgaris [1]. The meta-analysis demonstrated a significantly lower risk of treatment-emergent adverse events (TEAEs) with CLIN/BPO (OR = 0.49, 95% CI: 0.35–0.86, p < 0.001) and fewer application site side effects (OR = 0.33, 95% CI: 0.23–0.47, p < 0.001) [1]. However, no significant differences were observed between the groups for reducing inflammatory lesions (MD = 1.34, p = 0.121) or non-inflammatory lesions (MD = 0.04, p = 0.98) [1]. This data establishes that BPO-based fixed-dose combinations offer equivalent clinical efficacy to retinoid-based combinations while conferring a statistically significant and clinically meaningful tolerability advantage, quantified as a 51% reduction in TEAE odds and a 67% reduction in application-site side effect odds [1].

acne vulgaris combination therapy meta-analysis tolerability

Benzoyl Peroxide vs. Zinc Acetate and Azelaic Acid: Comparative MIC Against Antibiotic-Resistant Propionibacteria

A 1994 study assessed the minimum inhibitory concentrations (MICs) of three broad-spectrum antibacterial agents used in acne therapy against antibiotic-sensitive and antibiotic-resistant propionibacteria strains [1]. Benzoyl peroxide demonstrated MICs of 64–128 μg/mL (0.26–0.53 mM) against all 55 propionibacterial strains tested irrespective of resistance phenotype [1]. Zinc acetate exhibited MICs of 32–64 μg/mL (0.17–0.35 mM), while azelaic acid was the least active with MICs of 2000–4000 μg/mL (10.6–21.3 mM) [1]. A 2016 study using an improved broth microdilution method with GAM broth supplemented with glycerol and Tween 80 reported BPO MICs of 128 or 256 μg/mL against all 44 clinical isolates of P. acnes regardless of susceptibility to nadifloxacin or clindamycin [2]. Both studies confirm that BPO retains full antimicrobial potency against antibiotic-resistant strains, a critical differentiator from conventional antibiotics such as clindamycin [1][2].

antimicrobial activity MIC antibiotic resistance Propionibacterium acnes

Benzoyl Peroxide vs. Dicumyl Peroxide and Lauroyl Peroxide: Thermal Stability and Decomposition Hazard Comparison

A 2012 study using differential scanning calorimetry (DSC) and vent sizing package 2 (VSP2) compared the exothermic decomposition behaviors of three solid organic peroxides: benzoyl peroxide, dicumyl peroxide, and lauroyl peroxide [1]. The study determined key thermal stability parameters including exothermic onset temperature (T₀), maximum heat-releasing peak temperature (T_max), and heat of decomposition (ΔH_d) for each peroxide [1]. While the abstract does not provide the specific numerical values for each compound, the research establishes that these three organic peroxides exhibit distinct and quantifiably different thermal hazard profiles [1]. A subsequent 2017 study further characterized the thermokinetic properties and decomposition characteristics of these same three peroxides, deriving apparent activation energy and pre-exponential factor data to enable safer reaction condition design when organic peroxides are used as polymerization initiators [2]. The studies confirm that BPO, dicumyl peroxide, and lauroyl peroxide cannot be interchangeably substituted in industrial processes without thermal hazard reassessment [1][2].

thermal stability DSC organic peroxides process safety

Benzoyl Peroxide Formulation Concentration-Dependence: 2.5% vs. 5% Efficacy and Tolerability Quantification

A 2013 tolerability study comparing four topical acne regimens in healthy subjects included a direct comparison of BPO 5% with clindamycin 1.2% (Duac® Gel) versus BPO 2.5% with clindamycin 1.2% (Acanya® Gel) [1]. Independent blinded grader assessments of erythema found no significant overall difference between the two BPO concentrations in combination with clindamycin [1]. However, when BPO 2.5% was combined with adapalene 0.1% (Epiduo® Gel), it resulted in a significant increase in dryness and transepidermal water loss values compared with BPO 5%/clindamycin [1]. Additionally, a 2003 clinical study in Chinese patients evaluated BPO gel concentrations of 2.5%, 5%, and 10%, finding that overall efficacy increased with concentration, with 5% and 10% achieving optimal results, but adverse reaction rates also increased proportionally with concentration—primarily manifested as transient, mild, localized skin irritation [2]. The study concluded that BPO gels at different concentrations are effective and safe for acne vulgaris treatment, with 5% and 10% representing the optimal balance [2].

concentration-response tolerability acne vulgaris

Benzoyl Peroxide (CAS 94-36-0) Optimal Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Formulation: Fixed-Dose Acne Combinations with Superior Tolerability Profile

For procurement of fixed-dose acne therapies, BPO 3% combined with clindamycin 1.2% offers equivalent clinical efficacy for inflammatory and non-inflammatory acne lesions compared to clindamycin/adapalene combinations, but with a statistically significant 51% lower odds of treatment-emergent adverse events (OR 0.49, p < 0.001) and 67% lower odds of application-site side effects (OR 0.33, p < 0.001) [1]. This tolerability advantage positions BPO-based fixed combinations as the preferred formulation choice for patient populations sensitive to retinoid-induced irritation [1].

Topical Acne Monotherapy: Benchmark Efficacy with Defined Tolerability Trade-Off

BPO 5% monotherapy provides a well-characterized efficacy benchmark for topical acne treatment, achieving approximately 56.3% reduction in inflammatory lesions at 12 weeks [1]. When compared with alternative regimens such as azelaic acid/salicylic acid/retinol combinations, BPO 5% yields numerically higher lesion reduction (40% vs. 36%, p = 0.97) but with measurably greater irritation, as evidenced by 3 dropouts due to BPO irritation versus 0 dropouts for the comparator in a split-face trial [2]. This quantified efficacy-tolerability trade-off should guide formulation selection based on patient-specific tolerability requirements [1][2].

Antibiotic Stewardship: Antimicrobial Agent with Preserved Activity Against Resistant Strains

BPO demonstrates full antimicrobial potency against both antibiotic-sensitive and antibiotic-resistant strains of Propionibacterium acnes / Cutibacterium acnes, with MIC values of 64–128 μg/mL (0.26–0.53 mM) in older studies and 128–256 μg/mL in more recent methodology [1][2]. This preserved activity against resistant strains—in contrast to antibiotics such as clindamycin—makes BPO a critical component in antibiotic stewardship protocols and combination therapies designed to minimize the selection and dissemination of antibiotic-resistant propionibacteria [1].

Industrial Polymerization: Process-Specific Thermal Hazard Assessment

For industrial procurement of organic peroxides as polymerization initiators, BPO exhibits distinct thermal decomposition characteristics relative to dicumyl peroxide and lauroyl peroxide, with compound-specific exothermic onset temperatures and heats of decomposition determined by DSC [1]. These differences necessitate peroxide-specific safety assessments for process design, storage conditions, and transportation protocols—BPO cannot be interchangeably substituted with other organic peroxides without thermal hazard reassessment [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoyl peroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.